4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl benzoate
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Overview
Description
4-[(E)-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL BENZOATE is a complex organic compound that features a naphthalene ring, a nitrophenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL BENZOATE typically involves a multi-step process:
Formation of the naphthalene derivative: The starting material, 3-hydroxynaphthalene-2-carbaldehyde, is reacted with formamide under acidic conditions to form the formamido derivative.
Condensation reaction: The formamido derivative is then subjected to a condensation reaction with 2-nitrobenzaldehyde in the presence of a base to form the imino compound.
Esterification: The final step involves the esterification of the imino compound with benzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the naphthalene ring can undergo oxidation to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydroxide or other strong bases for ester hydrolysis.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Carboxylic acids or other substituted benzoates.
Scientific Research Applications
Chemistry
This compound is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.
Biology
In biological research, it may be used as a probe or marker due to its unique structural features and reactivity.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE
- 4-[(E)-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]-2-CHLOROPHENYL BENZOATE
Uniqueness
Compared to similar compounds, 4-[(E)-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL BENZOATE stands out due to its nitro group, which imparts unique reactivity and potential biological activity. The presence of the nitro group can influence the compound’s electronic properties, making it a valuable candidate for various applications in research and industry.
Properties
Molecular Formula |
C25H17N3O6 |
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Molecular Weight |
455.4 g/mol |
IUPAC Name |
[4-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]-2-nitrophenyl] benzoate |
InChI |
InChI=1S/C25H17N3O6/c29-22-14-19-9-5-4-8-18(19)13-20(22)24(30)27-26-15-16-10-11-23(21(12-16)28(32)33)34-25(31)17-6-2-1-3-7-17/h1-15,29H,(H,27,30)/b26-15+ |
InChI Key |
FANYNHJOXGHRFU-CVKSISIWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC4=CC=CC=C4C=C3O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC4=CC=CC=C4C=C3O)[N+](=O)[O-] |
Origin of Product |
United States |
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